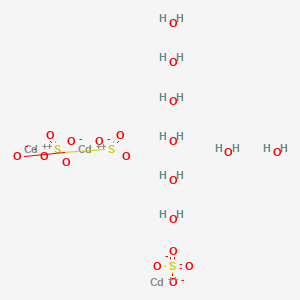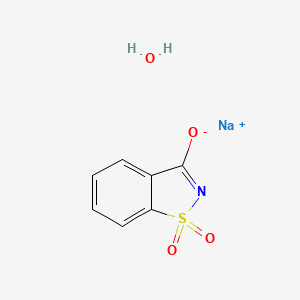
Ferrous sulfide
Overview
Description
Ferrous sulfide, also known as iron(II) sulfide, is a chemical compound with the formula FeS. It is a black, water-insoluble solid that occurs naturally in various minerals such as pyrrhotite and troilite. This compound is known for its metallic luster and is often found in geological formations and as a byproduct of certain biological processes .
Mechanism of Action
Target of Action
Ferrous sulfide, also known as iron (II) sulfide, primarily targets hemoglobin and myoglobin , which are proteins in the body that transport oxygen . Iron is an essential component of these proteins, and this compound helps replenish iron stores in the body .
Mode of Action
This compound interacts with its targets by replacing the iron found in hemoglobin, myoglobin, and other enzymes . This allows for the transportation of oxygen via hemoglobin . The iron from this compound combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of hydrogen sulfide to elemental sulfur . This process is facilitated by the inner membrane-bound sulfide-quinone reductase (SQR). Insoluble elemental sulfur in the periplasm is most likely converted to glutathionate persulfide (GSSH) by membrane-bound thiols prior to oxidation .
Pharmacokinetics
Iron from this compound is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed. This absorption rate increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Excretion occurs through urine, sweat, sloughing of the intestinal mucosa, and menses .
Result of Action
The primary result of this compound’s action is the prevention and treatment of iron deficiency anemia . By replenishing iron stores, this compound helps maintain normal blood iron levels, which is crucial for the formation of healthy red blood cells . These red blood cells carry oxygen around the body, supporting various physiological functions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the oxidation of this compound can cause soil acidification and the release of toxic heavy metal ions . Manganese oxides, which are often present in the environment, can participate in the oxidation of this compound and affect the geochemical cycling of elemental iron and sulfur . Additionally, this compound is known to be toxic to aquatic life .
Biochemical Analysis
Biochemical Properties
Iron sulfide interacts with various biomolecules, including proteins like bovine serum albumin (BSA) and human serum albumin (HSA) . The binding of iron sulfide with these proteins can inhibit, enhance, or have no effect on the biological function of the protein . This interaction plays a crucial role in the dynamics of proteins .
Cellular Effects
The effects of iron sulfide on cells are largely dependent on its interaction with proteins. For instance, the binding of iron sulfide with BSA and HSA proteins can influence cell function
Molecular Mechanism
At the molecular level, iron sulfide exerts its effects through binding interactions with biomolecules. For example, it can interact with proteins to form a protein–ligand complex . This interaction can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Metabolic Pathways
Iron sulfide is involved in various metabolic pathways. Particularly, nano-sized iron sulfides demonstrate enzyme-like activity by imitating organic enzymes that require an iron-sulfur cluster as a cofactor . This interaction can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous sulfide can be synthesized by directly heating iron and sulfur: [ \text{Fe} + \text{S} \rightarrow \text{FeS} ] This reaction typically occurs at high temperatures and results in the formation of this compound with a nickel arsenide structure .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron with hydrogen sulfide gas: [ \text{Fe} + \text{H}_2\text{S} \rightarrow \text{FeS} + \text{H}_2 ] This method is commonly used due to its efficiency and the availability of raw materials .
Types of Reactions:
Oxidation: In moist air, this compound oxidizes to form hydrated ferrous sulfate: [ \text{FeS} + \text{O}_2 + \text{H}_2\text{O} \rightarrow \text{FeSO}_4 ]
Reaction with Acids: this compound reacts with hydrochloric acid to release hydrogen sulfide gas: [ \text{FeS} + 2 \text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{S} ]
Reduction: this compound can be reduced to elemental iron and sulfur under certain conditions.
Common Reagents and Conditions:
Hydrochloric Acid: Used in reactions to produce hydrogen sulfide gas.
Sulfuric Acid: Reacts with this compound to form ferrous sulfate and hydrogen sulfide.
Major Products:
Hydrogen Sulfide (H₂S): A toxic gas with a characteristic rotten egg smell.
Ferrous Sulfate (FeSO₄): A compound used in various industrial applications.
Scientific Research Applications
Ferrous sulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ferrous sulfide can be compared with other iron sulfides and related compounds:
Iron(III) Sulfide (Fe₂S₃): Unlike this compound, iron(III) sulfide is less stable and decomposes at ambient temperature.
Pyrite (FeS₂):
Greigite (Fe₃S₄): A mixed valence compound containing both iron(II) and iron(III), greigite has unique magnetic properties.
This compound stands out due to its specific applications in both industrial and biomedical fields, as well as its role in biological processes.
Properties
IUPAC Name |
sulfanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMLMWLHJBBADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS | |
| Record name | iron sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061665 | |
| Record name | Ferrous sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index] | |
| Record name | Iron(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Deomposes | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.75 | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules | |
CAS No. |
1317-37-9, 12063-27-3, 1317-96-0 | |
| Record name | Iron sulfide (FeS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron sulfide (Fe2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troilite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1194 °C | |
| Record name | FERROUS SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7798703.png)

![potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate](/img/structure/B7798725.png)


![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B7798745.png)








